molecular formula C21H26N2O4 B2894730 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953935-30-3

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2894730
CAS No.: 953935-30-3
M. Wt: 370.449
InChI Key: VWPAEQLBLOETIL-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzamide ring, and a phenylmorpholinoethyl substituent at the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-(2-phenylmorpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide
  • 3,5-dimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide
  • 4-bromo-N-(3,5-dimethoxyphenyl)benzamide

Uniqueness

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of the phenylmorpholinoethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)22-8-9-23-10-11-27-20(15-23)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPAEQLBLOETIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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